molecular formula C13H11ClN2O2 B13853492 Ethyl 2-(2-Chloro-4-pyrimidinyl)benzoate CAS No. 954234-06-1

Ethyl 2-(2-Chloro-4-pyrimidinyl)benzoate

Cat. No.: B13853492
CAS No.: 954234-06-1
M. Wt: 262.69 g/mol
InChI Key: ZLZFOPWBRTWBGN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-Chloro-4-pyrimidinyl)benzoate (CAS No.: 499195-60-7) is an organic compound with the molecular formula C₁₃H₁₁ClN₂O₂ and a molecular weight of 262.69 g/mol . Structurally, it consists of a benzoate ester substituted at the 2-position with a 2-chloro-4-pyrimidinyl group. The compound is typically utilized in research settings, with its synthesis involving esterification or coupling reactions, as inferred from analogous synthetic pathways for related esters .

Properties

CAS No.

954234-06-1

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

ethyl 2-(2-chloropyrimidin-4-yl)benzoate

InChI

InChI=1S/C13H11ClN2O2/c1-2-18-12(17)10-6-4-3-5-9(10)11-7-8-15-13(14)16-11/h3-8H,2H2,1H3

InChI Key

ZLZFOPWBRTWBGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=NC(=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-Chloro-4-pyrimidinyl)benzoate typically involves the esterification of benzoic acid derivatives with pyrimidine compounds. One common method includes the reaction of 2-chloro-4-pyrimidinecarboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-Chloro-4-pyrimidinyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 2-(2-Chloro-4-pyrimidinyl)benzoate involves its interaction with specific molecular targets. The chloro substituent on the pyrimidine ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of ethyl benzoate derivatives allows for targeted comparisons. Below is an analysis of Ethyl 2-(2-Chloro-4-pyrimidinyl)benzoate relative to key analogs:

Substituent Position and Electronic Effects

  • Ethyl 4-chlorocinnamate (CAS No.: Not specified): Features a chloro-substituted cinnamate group, enhancing conjugation across the aromatic system. This increases stability and alters UV absorption properties compared to pyrimidinyl-substituted derivatives .
  • Ethyl 4-(dimethylamino)benzoate: The electron-donating dimethylamino group at the 4-position improves solubility and reactivity in photopolymerization reactions, as demonstrated in resin cements .

Heterocyclic Modifications

Pharmacokinetic and Physicochemical Properties

  • Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate: The addition of a piperazine ring improves aqueous solubility and bioavailability, a critical advantage over the target compound in drug development .
  • Ethyl 4-[[4-[5-[(4-chlorophenyl)methyl]-2,6-dimethyl-pyrimidin-4-yl]-1,4-diazepan-1-yl]carbonylamino]benzoate: A structurally complex analog with a diazepane moiety, likely influencing metabolic stability and target selectivity .

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Properties/Applications Reference ID
This compound 2-Chloro-4-pyrimidinyl at 2-position 262.69 Research intermediate, electron-withdrawing effects
Ethyl 4-chlorocinnamate Chloro-cinnamate at 4-position ~210 (estimated) Enhanced conjugation, UV stability
Ethyl 4-(dimethylamino)benzoate Dimethylamino at 4-position 193.24 High reactivity in photopolymerization
Ethyl 4-(2-(benzo[d]imidazol-2-yl thio)acetamido)benzoate Benzoimidazole-thioacetamido linker ~385 (estimated) Potential antimicrobial/kinase inhibition
Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate Piperazine ring addition ~340 (estimated) Improved solubility, drug development

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